molecular formula C18H17ClN2O3 B11026646 1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11026646
M. Wt: 344.8 g/mol
InChI Key: HNHWDCGBNIIBKC-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known by its systematic name, is a chemical compound with the molecular formula C22H21ClN6O3. It falls within the class of heterocyclic compounds and exhibits interesting pharmacological properties. This compound features a pyrrolidine ring, a benzyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps. While I don’t have specific data on this compound, similar pyrrolidine derivatives are often synthesized via multistep processes. These steps may include cyclization reactions, protection and deprotection of functional groups, and coupling reactions.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide may undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify the functional groups, leading to new derivatives.

    Reduction: Reduction reactions may reduce specific functional groups, altering the compound’s properties.

    Substitution: Substituting specific atoms or groups can yield novel derivatives.

    Cyclization: Intramolecular cyclization reactions can form the pyrrolidine ring.

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions would be derivatives with modified functional groups.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide finds applications in various scientific fields:

    Medicine: It might exhibit pharmacological activity, potentially as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It could serve as a probe to investigate biological processes.

    Industry: If scalable synthesis methods exist, it may have applications in drug development or materials science.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes. Further research is needed to uncover its mode of action.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare this compound with related pyrrolidine derivatives. Its uniqueness may lie in its specific substitution pattern, functional groups, or stereochemistry.

Remember that this information is based on general knowledge, and specific studies on this compound may provide more detailed insights

Biological Activity

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

  • Molecular Formula : C18H17ClN2O3
  • Molecular Weight : Approximately 348.79 g/mol

The compound features a chlorobenzyl group and a hydroxyphenyl moiety, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties. The following sections summarize the findings from these investigations.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit notable antimicrobial properties against multidrug-resistant pathogens. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity Against Pathogens

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidKlebsiella pneumoniae16 µg/mL
3,5-dichloro-2-hydroxyphenyl derivativePseudomonas aeruginosa32 µg/mL

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell Line TestedIC50 Value (µM)
This compoundA5497.5
1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamideMCF-76.3
Benzamide derivatives of PABAMCF-75.85

The IC50 values suggest that this compound exhibits significant cytotoxicity against cancer cells, indicating its potential as an anticancer agent .

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.

Table 3: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 Value (nM)
This compoundAChE30
Donepezil (standard)AChE10

These findings highlight the compound's potential for therapeutic applications in neurodegenerative diseases .

Case Studies

Several case studies have further elucidated the biological activities of similar compounds:

  • Case Study on Antimicrobial Activity :
    A study evaluated various derivatives of pyrrolidine compounds against clinically significant pathogens. The results indicated that modifications to the chlorobenzyl group significantly enhanced antimicrobial efficacy, suggesting structure-activity relationships that could guide future drug design .
  • Case Study on Anticancer Efficacy :
    Research involving a series of substituted pyrrolidine derivatives demonstrated that specific substitutions led to increased potency against breast cancer cell lines. The study highlighted the importance of functional group positioning in maximizing anticancer activity .

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17ClN2O3/c19-16-4-2-1-3-12(16)10-21-11-13(9-17(21)23)18(24)20-14-5-7-15(22)8-6-14/h1-8,13,22H,9-11H2,(H,20,24)

InChI Key

HNHWDCGBNIIBKC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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